molecular formula C4H2ClFN2O B11781917 6-Chloro-5-fluoropyrimidin-4-ol

6-Chloro-5-fluoropyrimidin-4-ol

Cat. No.: B11781917
M. Wt: 148.52 g/mol
InChI Key: DHOOZOGUNNNSSR-UHFFFAOYSA-N
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Description

6-Chloro-5-fluoropyrimidin-4-ol is a heterocyclic compound with the molecular formula C4H2ClFN2O It is a derivative of pyrimidine, a six-membered ring structure containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-fluoropyrimidin-4-ol typically involves the chlorination and fluorination of pyrimidine derivatives. One common method involves the reaction of 5-fluorouracil with phosphorus oxychloride in the presence of a base such as triethylamine . The reaction is carried out in an inert solvent like dichloromethane at controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes rigorous purification steps to ensure high purity of the final product. Techniques such as recrystallization and chromatography are often employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-fluoropyrimidin-4-ol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amino or alkyl derivatives of the original compound .

Scientific Research Applications

6-Chloro-5-fluoropyrimidin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-5-fluoropyrimidin-4-ol involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to therapeutic effects such as antiviral or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-5-fluoropyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine and fluorine atoms on the pyrimidine ring makes it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

IUPAC Name

4-chloro-5-fluoro-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClFN2O/c5-3-2(6)4(9)8-1-7-3/h1H,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOOZOGUNNNSSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=O)N1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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